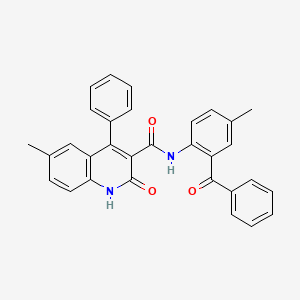

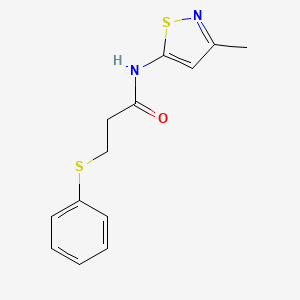

N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is a small molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. This compound is also known as 'MI-2' and belongs to the class of imidazolidinone compounds. MI-2 has been studied for its potential use in the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Activities

Acetamido Pyrrolyl Azoles Synthesis : Acetamido pyrrolyl oxazoles/thiazoles/imidazoles, similar in structure to the compound , have been synthesized and demonstrated promising antibacterial and anti-inflammatory activities (D. Sowmya et al., 2017).

Thiazolidinone Derivatives : Another study created N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, exhibiting both antioxidant and anti-inflammatory properties. These compounds share a structural resemblance with N-(2-methoxyethyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide (Satish Koppireddi et al., 2013).

Antimicrobial and Antifungal Properties

- Rhodanine-3-acetic Acid Derivatives : Derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, similar in structure to the compound , have shown significant activity against various bacteria, mycobacteria, and fungi (M. Krátký et al., 2017).

Anticonvulsant Activity

- Imidazolyl-N-Phenylalkanoic Acid Amides : A study focusing on omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives revealed their potential in anticonvulsant activity, specifically against seizures induced by maximal electroshock. This indicates a possible neurological application of similar compounds (Zeynep Aktürk et al., 2002).

Antioxidant Screening

- Benzophenone Tagged Thiazolidinone Analogs : Synthesis of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides demonstrated potent xanthine oxidase inhibition and antioxidant properties, indicating potential applications in oxidative stress-related disorders (V. Lakshmi Ranganatha et al., 2014).

Biotransformation for Pharmaceutical Applications

- Imidazol-2-yl Amino Acids Synthesis : Alkane-oxidizing bacteria were used to oxidize N-(2-hexylamino-4-phenylimidazol-1-yl)-acetamide to imidazol-2-yl amino acids, suggesting a biotechnological approach to synthesizing pharmaceutical-grade amino acids (A. Mikolasch et al., 2003).

Antibacterial and Antioxidant Activities

- Coumarin Derivatives with Thiazolidinones : The synthesis of new coumarin derivatives containing thiazolidinones exhibited notable antibacterial activity against several bacterial strains, including E. coli, S. aureus, and B. subtilis (N. Hamdi et al., 2012).

Structural Analysis

- Imidazolidine-2,4-dione Crystal Structure : A study on the crystal structure of related compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide can provide insights into the molecular configuration and stability of this compound (K. Sethusankar et al., 2002).

Hypoglycemic Activity

- Novel Acetamide Derivatives Synthesis : The synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives showed significant hypoglycemic activity, indicating potential applications in diabetes management (Anna Pratima G. Nikaljea et al., 2012).

Structural Comparison

- (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides : The study of the crystal structures of similar compounds provides insights into the molecular arrangement and possible interactions, aiding in the understanding of the chemical behavior of this compound (Aleksei N. Galushchinskiy et al., 2017).

Propriétés

IUPAC Name |

N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-12-3-5-13(6-4-12)18-9-8-17(15(18)20)11-14(19)16-7-10-21-2/h3-6H,7-11H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTNXHUWUWEEHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-c]pyridin-5-amine](/img/structure/B2376383.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)

![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2376390.png)

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)

![3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2376400.png)